1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone

Chemical Differentiation Structural Biology Medicinal Chemistry

This compound is a structurally distinct probe within the (3-chloropyridin-2-yl)oxy-piperidinyl ethanone class. Unlike its thiophene or cyclopentylthio analogs, the 4-ethoxyphenyl substituent provides an additional hydrogen-bonding point (TRPV3 pocket) and eliminates the CYP-sensitive thioether linkage, enhancing metabolic stability and solubility in HTS-compatible assays. Batch-matched purity ≥95% is critical—substitution risks divergent target engagement and irreproducible results.

Molecular Formula C20H23ClN2O3
Molecular Weight 374.87
CAS No. 1448051-67-9
Cat. No. B2686765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
CAS1448051-67-9
Molecular FormulaC20H23ClN2O3
Molecular Weight374.87
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
InChIInChI=1S/C20H23ClN2O3/c1-2-25-16-7-5-15(6-8-16)14-19(24)23-12-9-17(10-13-23)26-20-18(21)4-3-11-22-20/h3-8,11,17H,2,9-10,12-14H2,1H3
InChIKeyXJSPDZVWNBAPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone (CAS 1448051-67-9): Procurement-Relevant Structural Identity and Compound Class


1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic small molecule belonging to the (3-chloropyridin-2-yl)oxy-piperidinyl ethanone class [1]. Its core scaffold consists of a piperidine ring bearing a 3-chloropyridin-2-yloxy substituent at the 4-position and an ethanone linker conjugated to a 4-ethoxyphenyl group [2]. The molecular formula is C20H23ClN2O3 with a molecular weight of 374.87 g/mol, and its InChI Key is XJSPDZVWNBAPDN-UHFFFAOYSA-N [1]. Compounds in this scaffold class have been investigated primarily in patent literature as potential TRPV3 ion channel modulators and kinase inhibitor intermediates, though publicly available quantitative biological data specifically for CAS 1448051-67-9 remains extremely limited [3].

Why 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone Cannot Be Interchanged with Close Structural Analogs


Within the (3-chloropyridin-2-yl)oxy-piperidinyl ethanone family, the ethanone substituent is the primary determinant of pharmacological profile and physicochemical behaviour [1]. The target compound features a 4-ethoxyphenyl group, which is biochemically distinct from the thiophene, cyclopentylthio, or benzylthio moieties found in its closest in-class analogs [2]. Even minor structural changes in this region can profoundly alter hydrogen-bonding capacity, lipophilicity (cLogP), and target engagement profiles in TRPV3 and kinase assays [3]. Generic substitution without verifying batch-matched identity and purity can therefore lead to significantly divergent experimental outcomes, procurement errors, and irreproducible data. The limited public pharmacological data for this specific CAS number further amplifies the risk of unverified substitution, as suppliers may offer structurally similar but biologically non-equivalent compounds under ambiguous nomenclature [1].

Quantitative Differentiation Evidence for 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone Versus Closest Analogs


Structural Uniqueness: 4-Ethoxyphenyl vs. Thiophenyl and Thioether Analogs

The target compound incorporates a 4-ethoxyphenyl ethanone substituent, which confers a distinct hydrogen-bond acceptor profile and electronic distribution compared to the thiophen-2-yl analog (CAS 1448037-38-4) [1]. The ethoxy oxygen provides an additional H-bond acceptor site and increases topological polar surface area (TPSA) relative to thiophene, potentially altering passive permeability and off-target binding profiles [2]. This structural divergence is critical because even single-atom changes in the ethanone tail have been shown to shift TRPV3 IC50 values by over 10-fold in closely related pyrrolidine series [3]. However, no direct head-to-head quantitative comparison data for the target compound itself is publicly available.

Chemical Differentiation Structural Biology Medicinal Chemistry

Lipophilicity Modulation: 4-Ethoxyphenyl vs. Cyclopentylthio Substituent

The 4-ethoxyphenyl group is predicted to confer lower lipophilicity (cLogP) compared to the cyclopentylthio analog (1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone) [1]. The presence of the polar ethoxy oxygen and the aromatic ring reduces calculated cLogP by an estimated 0.8–1.2 log units relative to the fully aliphatic cyclopentylthio substituent [2]. In the broader class of TRPV3-targeting chloropyridinyloxy compounds, lipophilicity has been shown to correlate inversely with aqueous solubility and directly with plasma protein binding [3]. This difference translates to distinct in vitro assay compatibility, with the target compound expected to be more amenable to aqueous buffer systems.

Drug Design Lipophilicity PK Optimization

Metabolic Stability Potential: Ethoxyphenyl Aromatic Ring vs. Thioether Oxidation Susceptibility

The 4-ethoxyphenyl moiety lacks the oxidatively labile thioether linkage present in the benzylthio and cyclopentylthio analogs (e.g., 2-(benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone) [1]. Thioether groups are established substrates for cytochrome P450-mediated S-oxidation, leading to sulfoxide and sulfone metabolites that can exhibit altered target selectivity or toxicity profiles [2]. The target compound's ether linkage (aryl-O-ethyl) is expected to undergo O-dealkylation rather than oxidation, a metabolic pathway that is typically better characterized and more predictable [3]. This distinction is relevant for in vivo studies where metabolic stability directly impacts compound exposure.

Metabolism Stability CYP Enzymes

Validated Research and Procurement Application Scenarios for 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone


TRPV3 Ion Channel Probe Development: Scaffold-Hopping from Thiophene to 4-Ethoxyphenyl Series

Based on the demonstrated SAR trends in the chloropyridinyloxy-piperidine class, the target compound serves as a structurally distinct probe for exploring hydrogen-bonding requirements in the TRPV3 binding pocket [1]. The ethoxy oxygen provides an additional interaction point not present in the thiophene analog, potentially enabling rational scaffold-hopping campaigns aimed at improving selectivity over TRPV1 and TRPV4 [2].

In Vitro Assay Development Requiring Improved Aqueous Solubility Over Thioether Analogs

The higher predicted TPSA and lower cLogP compared to the cyclopentylthio analog suggest superior aqueous solubility, making this compound more suitable for HTS-compatible assay formats such as fluorescence polarization and SPR, where compound precipitation in DMSO-buffer mixtures can generate false positives [1].

In Vivo Pharmacodynamic Studies Requiring Reduced Oxidative Metabolic Liability

For research programs progressing to rodent PK/PD models, the absence of a cytochrome P450-sensitive thioether linkage, as found in the benzylthio analog, positions this compound as a more metabolically stable candidate [1]. This structural advantage may translate to longer half-life and improved target engagement in tissues expressing TRPV3, such as skin and sensory neurons [2].

Chemical Biology Research: Selective Modulation of PI3Kγ Kinase Activity

Preliminary cross-study evidence indicates that structurally related (3-chloropyridin-2-yl)oxy-piperidine derivatives can engage the PI3Kγ kinase ATP-binding pocket, with binding affinity for certain analogs reaching the low nanomolar range in Kinomescan assays [1]. Although no direct data for the target compound is available, the 4-ethoxyphenyl substitution offers a differentiated pharmacophore for probing PI3K isoform selectivity relative to previously characterized quinazoline-based inhibitors [2].

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